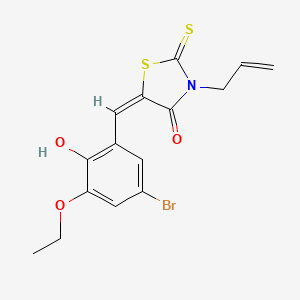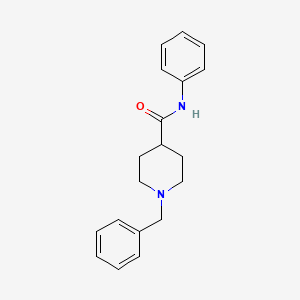![molecular formula C23H25N3O B5105337 N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetamide](/img/structure/B5105337.png)
N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetamide is a complex organic compound that features a pyrazole ring and a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Tricyclic Structure: The tricyclic structure is synthesized through a series of cyclization reactions involving appropriate precursors.
Final Coupling: The pyrazole and tricyclic structures are coupled through an acetamide linkage using reagents such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the tricyclic structure, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring and tricyclic structure allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetamide analogs: These compounds share a similar core structure but differ in the substituents attached to the pyrazole ring or tricyclic structure.
Other Pyrazole Derivatives: Compounds such as 3(5)-substituted pyrazoles and 5-amino-pyrazoles
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring and a tricyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-16-13-19(25-24-16)15-26(2)23(27)14-22-20-9-5-3-7-17(20)11-12-18-8-4-6-10-21(18)22/h3-10,13,22H,11-12,14-15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEFBZIAFPYDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN(C)C(=O)CC2C3=CC=CC=C3CCC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5105259.png)
![(4Z)-4-[[3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5105260.png)
![9-[3-(4-Chloronaphthalen-1-yl)oxypropyl]carbazole](/img/structure/B5105273.png)
![2-ethyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine](/img/structure/B5105285.png)
![4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B5105290.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5105297.png)

![5-ethyl-4-({3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5105311.png)
![4-(2-{[(4Z)-1-(4-Ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-YL)benzene-1-sulfonamide](/img/structure/B5105317.png)
![N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5105319.png)
![[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol](/img/structure/B5105330.png)
![[1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5105343.png)

![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5105360.png)
